molecular formula C17H17ClN2O2 B2663277 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea CAS No. 2097924-23-5

1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea

Cat. No.: B2663277
CAS No.: 2097924-23-5
M. Wt: 316.79
InChI Key: OVYCERCTMDYIHP-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea is an organic compound that combines a chlorophenyl group with a benzofuran moiety through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea typically involves the following steps:

    Formation of the Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Chlorophenylmethylation: The 4-chlorophenylmethyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Urea Formation: The final step involves the reaction of the benzofuran intermediate with 4-chlorophenylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Amino derivatives of the chlorophenyl group.

    Substitution: Substituted chlorophenyl derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea in biological systems involves interaction with cellular targets such as enzymes or receptors. The chlorophenyl group can interact with hydrophobic pockets, while the benzofuran moiety can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-2-yl)methyl]urea: Similar structure but with a different substitution pattern on the benzofuran ring.

    1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)ethyl]urea: Variation in the length of the alkyl chain connecting the benzofuran and urea groups.

Uniqueness: The unique combination of the chlorophenyl and benzofuran groups in 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea provides a distinct set of chemical and biological properties that can be exploited for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-7-5-12(6-8-14)9-19-17(21)20-10-13-11-22-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYCERCTMDYIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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